molecular formula C15H15BrO2 B3056182 4,4'-(bromomethylene)bis(methoxybenzene) CAS No. 69545-37-5

4,4'-(bromomethylene)bis(methoxybenzene)

Cat. No.: B3056182
CAS No.: 69545-37-5
M. Wt: 307.18 g/mol
InChI Key: KMMVASCGYGKYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Bromomethylene)bis(methoxybenzene) is an organic compound with the molecular formula C15H15BrO2 and a molecular weight of 307.18 g/mol . It is characterized by the presence of a bromomethylene group linking two methoxybenzene units. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(bromomethylene)bis(methoxybenzene) typically involves the bromination of methoxybenzene derivatives. One common method includes the reaction of 4-methoxybenzyl alcohol with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Bromomethylene)bis(methoxybenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-(Bromomethylene)bis(methoxybenzene) finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-(bromomethylene)bis(methoxybenzene) involves its interaction with various molecular targets. The bromomethylene group can participate in electrophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

    4,4’-(Chloromethylene)bis(methoxybenzene): Similar structure but with a chlorine atom instead of bromine.

    4,4’-(Fluoromethylene)bis(methoxybenzene): Contains a fluorine atom in place of bromine.

    4,4’-(Iodomethylene)bis(methoxybenzene): Features an iodine atom instead of bromine.

Uniqueness: 4,4’-(Bromomethylene)bis(methoxybenzene) is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions more readily compared to its chlorine, fluorine, and iodine counterparts. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[bromo-(4-methoxyphenyl)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMVASCGYGKYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549145
Record name 1,1'-(Bromomethylene)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69545-37-5
Record name 1,1'-(Bromomethylene)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(4-methoxyphenyl)methanol (2.0 g, 8.2 mmol) was dissolved in toluene (60 mL) and pyridine (661 μL, 8.2 mmol)) was added. The solution was cooled to 0° C. PBr3 (768 μL, 8.2 mmol) was added dropwise over 15 min. The reaction mixture was warmed to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give the crude product 4,4′-(bromomethylene)bis(methoxybenzene) (780 mg, 31%), as a colourless oil. This was used in the next reaction step without further purification. Sodium ethoxide (133 mg, 1.96 mmol) was added to DMF (5 mL) at 0° C., and the suspension was stirred for 10 min. 7-hydroxy-4-methylcoumarin (345 mg, 1.96 mmol) was slowly added and resulting mixture was stirred at this temp for 0.5 h. To this mixture 4,4′-(bromomethylene)bis(methoxybenzene (500 mg, 1.63 mmol) was added portionwise. Resulting reaction mixture was stirred at room temperature for 16 h. DMF was evaporated off in-vacuo and the residue was taken up in EtOAc, and washed with brine, water and 1M NaOH (2×30 mL). The organic layer was dried (MgSO4) and product was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 49 (100 mg, 15%) as a white solid. Mpt=142-145° C. m/z=403 (M+H). H1 NMR (500 MHz, acetone-d6): δ=7.60 (1H, d, ArH), 7.45 (4H, d, ArH), 7.04 (1H, d, ArH), 6.94 (5H, d, ArH), 6.56 (1H, s ArH), 6.10 (1H, s, qCH), 3.78 (6H, s, 2×CH3O), 2.39 (3H, s, CH3). 13C NMR (500 MHz, acetone-d6, DEPT 135): δ=206.3 (qC), 134.1 (2×qC), 129.3 (2×CH), 129.2 (2×CH), 129.0, (2×CH), 126.9 (Ar CH), 114.4 (Ar CH), 114.7 (Ar CH), 115.1 (Ar CH), 112.5 (Ar CH), 104.0 (Ar CH), 81.7 (CH), 55.6 (2×CH3), 18.2 (CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
661 μL
Type
reactant
Reaction Step Two
Name
Quantity
768 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(bromomethylene)bis(methoxybenzene)
Reactant of Route 2
Reactant of Route 2
4,4'-(bromomethylene)bis(methoxybenzene)
Reactant of Route 3
4,4'-(bromomethylene)bis(methoxybenzene)
Reactant of Route 4
Reactant of Route 4
4,4'-(bromomethylene)bis(methoxybenzene)
Reactant of Route 5
4,4'-(bromomethylene)bis(methoxybenzene)
Reactant of Route 6
4,4'-(bromomethylene)bis(methoxybenzene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.